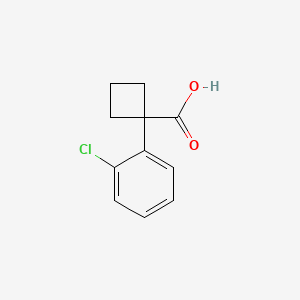
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” is a heterocyclic organic compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a 2-chlorophenyl group attached . The InChI code for this compound is 1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid” include a molecular weight of 210.66 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . Unfortunately, specific information about its melting point, boiling point, density, and solubility is not available.Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid
is a chemical compound with the CAS Number: 151157-45-8 . It has a molecular weight of 210.66 . It’s a solid at room temperature and should be stored in a refrigerator . The compound is a type of carboxylic acid .
Carboxylic acids, in general, play a key role in life sciences . They are compounds containing in the molecule the carboxyl functional group attached to the hydrocarbon radical . They are largely distributed in nature and are intermediates in the degradation pathways of amino acids, fats, and carbohydrates .
- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
- They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Carboxylic acids can be used in nanotechnology for the modification surface of nanoparticles metallic .
- The specific methods of application or experimental procedures would depend on the particular nanoparticle being modified .
Organic Synthesis
Nanotechnology
Polymers
Again, these are general applications of carboxylic acids and may not specifically apply to “1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid”. For more specific applications and detailed procedures, it would be best to refer to scientific literature or consult with a chemist or researcher in the field.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGGXSABCALFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693225 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-45-8 |
Source


|
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

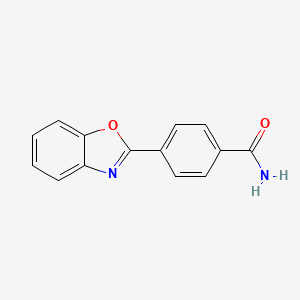
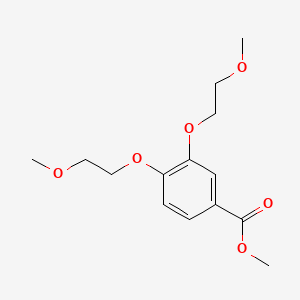
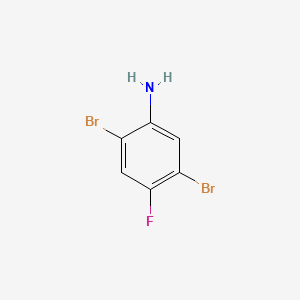
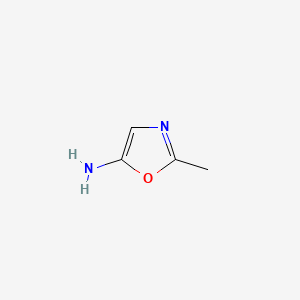
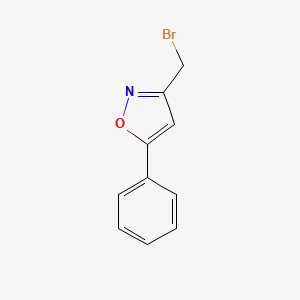
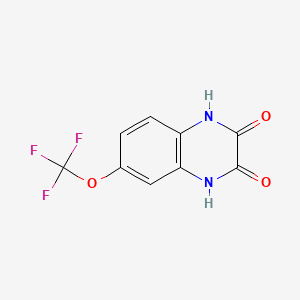
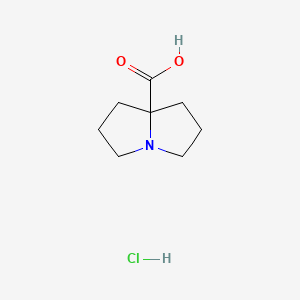
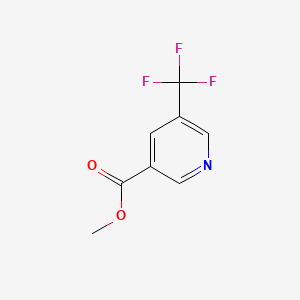
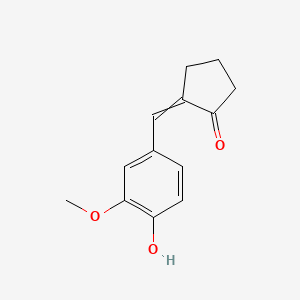

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)